Pdk4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

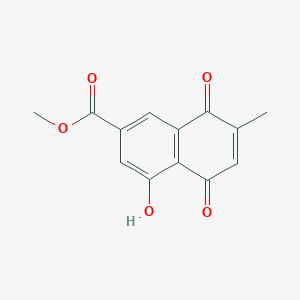

Molecular Formula |

C13H10O5 |

|---|---|

Molecular Weight |

246.21 g/mol |

IUPAC Name |

methyl 4-hydroxy-7-methyl-5,8-dioxonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H10O5/c1-6-3-9(14)11-8(12(6)16)4-7(5-10(11)15)13(17)18-2/h3-5,15H,1-2H3 |

InChI Key |

LYFCHMYCNHQFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(C1=O)C=C(C=C2O)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Pdk4-IN-2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pdk4-IN-2, also identified as compound 8 in seminal research, is a novel small molecule inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). It has garnered significant interest for its potential therapeutic applications, particularly in conditions characterized by dysregulated cellular metabolism, such as heart failure. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a direct inhibitor of PDK4, a mitochondrial kinase. PDK4's primary role is to phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex. By inhibiting PDK4, this compound prevents the phosphorylation of the PDH complex, thereby maintaining its active state. An active PDH complex is crucial for cellular respiration as it catalyzes the conversion of pyruvate to acetyl-CoA. This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production. The ultimate effect of this compound is the enhancement of glucose oxidation and an increase in the metabolic flux through the TCA cycle.[1][2]

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in various assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Assay Type | Source |

| PDK4 Inhibition | |||

| IC80 | 46 µM | In vitro kinase assay | [2] |

| % Inhibition at 10 µg/mL | 81.0% | In vitro kinase assay | [2] |

| Cellular/Tissue Effects | |||

| PDH Activity | Significantly increased | PDH activity assay in heart extracts | [2] |

| PDH Phosphorylation | Decreased | Western Blot in heart extracts | [2] |

Note: The IC50 value is presumed to be lower than that of dichloroacetic acid (57.8 µM), a known PDK inhibitor, though a precise IC50 for this compound has not been explicitly reported in the primary literature.[1][2]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound can be visualized through the following signaling pathway and experimental workflows.

References

Pdk4-IN-2: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Pdk4-IN-2 (also referred to as compound 8), a notable inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). This compound has emerged as a significant research tool for investigating the role of PDK4 in various physiological and pathological processes, particularly in the context of heart failure. This document details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes the associated biological pathways and experimental workflows.

Discovery and Rationale

This compound was developed as part of a research effort to identify novel therapeutic agents for heart failure with reduced ejection fraction (HFrEF). The rationale behind targeting PDK4 stems from its role as a key negative regulator of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDC, PDK4 limits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, thereby reducing mitochondrial respiration and ATP production. In failing hearts, PDK4 is often upregulated, leading to a metabolic shift towards glycolysis and impaired cardiac bioenergetics.[1] Inhibition of PDK4 is therefore hypothesized to restore PDC activity, enhance glucose oxidation, and improve cardiac function.

This compound was identified through a screening of derivatives based on the scaffold of Vitamin K3 (menadione).[1][2] This screening aimed to discover potent PDK4 inhibitors with improved efficacy over existing compounds like dichloroacetate (DCA), which suffers from limitations such as neurotoxicity.[1]

Synthesis Pathway

The synthesis of this compound (2-((3-hydroxy-2-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio)acetic acid) is a two-step process starting from 2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione. The detailed protocol is as follows:

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of 2-((3-hydroxy-2-methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thio)acetic acid (this compound)

-

To a solution of 2-hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione (1.0 eq) in ethanol, add 2-mercaptoacetic acid (1.1 eq).

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield this compound.

-

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent inhibitor of PDK4. Its efficacy has been evaluated through in vitro enzyme assays and in vivo studies using a mouse model of heart failure.

| Parameter | Value | Experimental System | Reference |

| PDK4 Inhibition | 81.0% inhibition at 10 µg/mL | In vitro enzyme assay | [1] |

| IC80 | 46 µM | In vitro enzyme assay | [1] |

| Cytotoxicity (IC50) | > 10 µM (specific value not provided) | In vitro cell-based assay | [1] |

| Improvement in Ejection Fraction (in vivo) | Statistically significant improvement | Mouse model of heart failure (TAC) | [1][2] |

| PDH Activity (in vivo) | Significantly increased | Heart extracts from TAC mice | [2] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PDK4. This prevents the phosphorylation and subsequent inactivation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). The restoration of PDC activity allows for the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle to fuel oxidative phosphorylation and ATP production. This shift in cardiac metabolism from glycolysis towards glucose oxidation is crucial for improving the bioenergetics of the failing heart.

Caption: this compound inhibits PDK4, preventing the inactivation of the Pyruvate Dehydrogenase Complex (PDC).

Experimental Workflow: From Discovery to In Vivo Testing

The discovery and validation of this compound followed a systematic workflow, beginning with the synthesis of a library of compounds and culminating in preclinical evaluation.

Caption: The experimental workflow for the discovery and validation of this compound.

Detailed Experimental Protocols

In Vitro PDK4 Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound on PDK4 kinase.

-

Materials: Recombinant human PDK4, Pyruvate Dehydrogenase Complex (PDC), ATP, [γ-³²P]ATP, this compound, assay buffer.

-

Procedure:

-

PDK4 is incubated with this compound at various concentrations for 15 minutes at room temperature.

-

The kinase reaction is initiated by adding PDC and a mixture of ATP and [γ-³²P]ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The reaction is stopped, and the proteins are separated by SDS-PAGE.

-

The phosphorylation of the E1α subunit of PDC is quantified by autoradiography.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

In Vivo Mouse Model of Heart Failure

-

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of heart failure.

-

Animal Model: C57BL/6J mice.

-

Procedure:

-

Heart failure is induced by transverse aortic constriction (TAC).

-

Four weeks after TAC surgery, mice are treated with this compound or vehicle control daily for one week.

-

Echocardiography is performed before and after treatment to measure cardiac function, including ejection fraction.

-

At the end of the treatment period, hearts are harvested for biochemical analysis, including the measurement of PDH activity.

-

This technical guide provides a comprehensive summary of the discovery, synthesis, and characterization of this compound. The detailed protocols and structured data are intended to facilitate further research and development of PDK4 inhibitors as potential therapeutics for heart failure and other metabolic diseases.

References

Biological function of pyruvate dehydrogenase kinase 4

An In-depth Technical Guide to the Biological Function of Pyruvate Dehydrogenase Kinase 4 (PDK4)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial serine kinase that serves as a critical regulator of cellular metabolism.[1] Located in the mitochondrial matrix, PDK4 phosphorylates and inactivates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2][3] This action inhibits the conversion of pyruvate to acetyl-CoA, effectively acting as a metabolic switch that shifts cellular energy production from glucose oxidation towards the utilization of fatty acids and ketone bodies.[4][5] The expression and activity of PDK4 are tightly regulated by a complex network of transcription factors, hormones, and metabolites, including insulin, glucocorticoids, fatty acids, and cellular energy status.[2][6]

Upregulation of PDK4 is observed in various physiological states such as fasting, starvation, and prolonged exercise, where it plays a crucial role in conserving glucose for essential functions.[2][7] However, its dysregulation is implicated in numerous pathological conditions. In type 2 diabetes and insulin resistance, chronically elevated PDK4 levels in skeletal muscle and liver contribute to hyperglycemia by impairing glucose utilization.[8][9][10] In cardiovascular disease, PDK4 is linked to vascular calcification and can exacerbate cardiomyopathy.[8][11] The role of PDK4 in cancer is highly context-dependent; it can promote proliferation and chemoresistance in some malignancies while acting as a tumor suppressor in others.[12][13] This dual function makes PDK4 a complex but compelling target for therapeutic intervention. This guide provides a comprehensive overview of PDK4's structure, mechanism, regulation, and biological roles, supported by quantitative data and detailed experimental protocols.

Molecular Structure and Mechanism of Action

PDK4 belongs to a family of four known PDK isoenzymes (PDK1-4) that exhibit tissue-specific expression patterns.[14] Structurally, active PDK4 exists as a homodimer.[2][15] Each monomer consists of an N-terminal regulatory domain and a C-terminal catalytic domain that contains the nucleotide-binding pocket.[15][16] Crystal structures reveal that PDK4 adopts a metastable "open" conformation, which is responsible for its robust basal kinase activity, even in the absence of the PDC core.[15][17]

The primary function of PDK4 is to inhibit the Pyruvate Dehydrogenase Complex (PDC), a large, multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[5][7] PDK4 accomplishes this by phosphorylating one of three specific serine residues on the E1α subunit of the PDC.[2] This phosphorylation event induces a conformational change that blocks the reductive acetylation step, thereby inactivating the entire complex.[5] By inhibiting the PDC, PDK4 effectively gates the entry of glycolytic products into the TCA cycle, thus decreasing glucose oxidation and promoting a switch to fatty acid oxidation for energy production.[18][19]

Figure 1: PDK4's central role in regulating the Pyruvate Dehydrogenase Complex (PDC).

Regulation of PDK4

The expression and activity of PDK4 are meticulously controlled at multiple levels to meet the metabolic demands of the cell and the organism.

Transcriptional Regulation

PDK4 gene expression is induced by conditions associated with a switch from glucose to fatty acid utilization, such as fasting and high-fat diets, and is suppressed by insulin.[10][20] This regulation is mediated by a complex interplay of transcription factors and nuclear receptors:

-

FOXO1 (Forkhead box protein O1): Activated during periods of low insulin, FOXO1 directly binds to the PDK4 promoter to induce its transcription.[14][20]

-

PPARs (Peroxisome Proliferator-Activated Receptors): PPARα, activated by fatty acids, and PPARγ upregulate PDK4 expression, promoting fatty acid oxidation.[4][6]

-

ERRs (Estrogen-Related Receptors): ERRα and ERRγ are orphan nuclear receptors that stimulate PDK4 expression, particularly in metabolically active tissues and in response to hypoxia.[4][6][21]

-

Glucocorticoid Receptor (GR): Glucocorticoids, hormones released during stress and fasting, stimulate PDK4 transcription via GR binding sites on the gene.[2][20]

-

Insulin: Insulin potently suppresses PDK4 gene expression, primarily through the PI3K-Akt pathway, which leads to the phosphorylation and nuclear exclusion of FOXO1.[2][10][20] In states of insulin resistance, this suppression is impaired, leading to PDK4 overexpression.[10]

-

Hypoxia: Low oxygen conditions induce PDK4 expression through the coordinated action of Hypoxia-Inducible Factor 1α (HIF-1α) and ERRγ.[2][6]

Allosteric Regulation

The kinase activity of PDK4 is also directly modulated by the mitochondrial energy state. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA activate PDK4, signaling an energy-replete state where glucose oxidation is not required.[5] Conversely, pyruvate is a potent inhibitor of all PDK isoforms, preventing the unnecessary shutdown of glucose metabolism when its substrate is abundant.[5]

Figure 2: Key transcriptional regulatory pathways controlling PDK4 gene expression.

Biological Functions and Clinical Significance

PDK4's role as a metabolic gatekeeper places it at the center of numerous physiological and pathological processes.

Type 2 Diabetes and Insulin Resistance

In healthy individuals, insulin suppresses PDK4 expression to promote glucose uptake and oxidation in skeletal muscle after a meal.[10] However, in insulin-resistant states, this suppression fails, leading to pathologically high levels of PDK4.[8][10] Overexpressed PDK4 chronically inhibits PDC, which impairs glucose oxidation, exacerbates hyperglycemia, and forces cells to rely on fatty acid oxidation.[9] This metabolic inflexibility is a hallmark of type 2 diabetes.[8] Studies in mice have shown that knocking out the PDK4 gene improves glucose tolerance and insulin sensitivity, highlighting it as a promising therapeutic target for diabetes.[7][8][9]

Cancer Metabolism

The role of PDK4 in cancer is multifaceted and tumor-type specific.[12]

-

Oncogenic Role: In many cancers, including breast, bladder, and colon cancer, high PDK4 expression is associated with the Warburg effect (aerobic glycolysis), poor patient outcomes, and resistance to chemotherapy.[13][22][23] By shunting pyruvate away from the mitochondria, PDK4 may help preserve carbon for anabolic processes needed for rapid cell proliferation.[13] Inhibition of PDK4 in these contexts can re-sensitize cancer cells to treatments like cisplatin and 5-fluorouracil.[13][23]

-

Tumor-Suppressive Role: Conversely, in hepatocellular carcinoma and some lung cancers, PDK4 expression is downregulated, and its loss is associated with more aggressive tumors.[12][13] In these cases, PDK4 may act to limit proliferation by restricting the availability of acetyl-CoA for de novo lipogenesis, a pathway critical for these tumors.[12][24]

Cardiovascular Disease

PDK4 is highly expressed in the heart, which relies heavily on fatty acid oxidation.[8] However, its overexpression in transgenic mice leads to decreased glycolysis, metabolic inflexibility, and cardiomyopathy.[8] Furthermore, PDK4 is implicated in vascular calcification, a process where vascular smooth muscle cells undergo an osteogenic transformation.[11] Factors that induce calcification also increase PDK4 expression, suggesting that inhibiting PDK4 could be a strategy to prevent this condition.[11]

Other Conditions

-

Hibernation and Fasting: PDK4 expression is dramatically increased during hibernation and fasting, which is essential for conserving glucose for the brain by forcing other tissues to use stored fat.[2][18]

-

Cancer Cachexia: In cancer cachexia, a debilitating muscle-wasting syndrome, PDK4 is highly elevated in skeletal muscle.[1] Studies suggest PDK4 directly contributes to muscle atrophy by altering metabolism and promoting protein catabolism, making it a target for preserving muscle mass in cancer patients.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding PDK4 expression and activity from the cited literature.

Table 1: Relative PDK4 mRNA Expression in Various Conditions

| Tissue | Condition | Fold Change vs. Control | Reference |

|---|---|---|---|

| Skeletal Muscle | Short-term Fasting | ~10-fold increase | [2] |

| Skeletal Muscle | Refeeding after Fast | ~50-fold increase | [2] |

| Skeletal Muscle | Type 2 Diabetes | Overexpressed | [2] |

| Skeletal Muscle | Prolonged Exercise | Marked Increase | [2] |

| Heart | Hibernation | 3-fold increase (protein) | [18] |

| White Adipose Tissue | Hibernation | 8-fold increase (protein) | [18] |

| Bladder Cancer Cell Lines | Malignant vs. Benign | >100-fold increase |[23] |

Table 2: Kinetic and Inhibition Data for PDK4

| Parameter | Value | Compound | Assay Type | Reference |

|---|---|---|---|---|

| Substrate (MBP) | 10 µM | - | Radiometric | [25] |

| ATP | 10 µM | - | Radiometric | [25] |

| IC50 | >100,000 nM | Staurosporine | Radiometric | [25] |

| IC50 | 5,000 nM | GW 5074 | Radiometric | [25] |

| IC50 | 35 nM | VER-246608 | Radiometric |[25] |

Methodologies for Studying PDK4

Standardized protocols are essential for the accurate study of PDK4 function and for the screening of potential inhibitors.

PDK4 Kinase Activity Assay (Radiometric HotSpot™ Assay)

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a substrate protein, providing a direct measure of kinase activity.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[26]

-

Substrate Solution: Prepare a solution of a generic kinase substrate, such as Myelin Basic Protein (MBP), at a final concentration of 10 µM in kinase buffer.[25]

-

ATP Solution: Prepare a solution of [γ-³³P]-ATP mixed with unlabeled ATP to a final concentration of 10 µM in kinase buffer.[25]

-

Enzyme Solution: Dilute recombinant human PDK4 enzyme to the desired working concentration (e.g., EC80 value determined from a prior titration) in kinase buffer.

-

Test Compounds: Prepare serial dilutions of inhibitor compounds in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound solution to the wells of a 96-well plate.

-

Add 5 µL of the substrate solution to each well.

-

To initiate the reaction, add 10 µL of the enzyme/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 10 µL of 3% phosphoric acid.

-

-

Detection:

-

Spot 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filtermat.

-

Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]-ATP.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 3: Experimental workflow for a radiometric PDK4 kinase activity assay.

Quantification of PDK4 Protein by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as proteins.

Protocol Outline:

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human PDK4.[27]

-

Sample/Standard Addition: Add prepared standards (recombinant PDK4 protein) and samples (e.g., tissue lysates) to the wells. Any PDK4 present will bind to the capture antibody. Incubate for a specified time.[27]

-

Washing: Wash the plate to remove all unbound substances.

-

Detection Antibody: Add a biotin-conjugated detection antibody that is also specific for PDK4. This antibody binds to the captured PDK4, forming a "sandwich". Incubate.[27]

-

Washing: Wash the plate to remove the unbound detection antibody.

-

Enzyme Conjugate: Add Streptavidin conjugated to Horseradish Peroxidase (HRP). The streptavidin binds to the biotin on the detection antibody. Incubate.[27]

-

Washing: Wash the plate to remove unbound enzyme conjugate.

-

Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a reaction that produces a blue color.[27]

-

Stopping the Reaction: Add a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.[27]

-

Measurement: Measure the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the color is proportional to the amount of PDK4 in the sample.[28]

-

Calculation: Determine the concentration of PDK4 in the samples by comparing their OD values to the standard curve generated from the recombinant PDK4 standards.[28]

Conclusion and Future Directions

PDK4 is a master regulator of metabolic flexibility, with profound implications for human health and disease. Its central role in gating the flow of carbon from glycolysis into the TCA cycle places it at the nexus of glucose and fatty acid metabolism. The compelling evidence linking PDK4 overexpression to the pathophysiology of type 2 diabetes, certain cancers, and cardiovascular disease has established it as a high-value target for drug development.

Future research should focus on developing potent and isoform-selective PDK4 inhibitors to minimize off-target effects. A deeper understanding of the context-dependent, dual role of PDK4 in different cancer types is critical for designing effective therapeutic strategies. Elucidating the non-canonical functions of PDK4, beyond its interaction with the PDC, may also uncover novel regulatory roles and therapeutic opportunities. The continued investigation of PDK4 will undoubtedly yield crucial insights into metabolic reprogramming and provide new avenues for treating a wide range of metabolic diseases.

References

- 1. PDK4 drives metabolic alterations and muscle atrophy in cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDK4 - Wikipedia [en.wikipedia.org]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Transcriptional Regulation of Metabolic Switching PDK4 Gene under Various Physiological Conditions [jstage.jst.go.jp]

- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Pyruvate Dehydrogenase Kinase in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Pyruvate Dehydrogenase Kinase 4 in Regulation of Blood Glucose Levels [e-dmj.org]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Transcriptional Regulation of Pyruvate Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyruvate Dehydrogenase Kinase-4 Structures Reveal a Metastable Open Conformation Fostering Robust Core-free Basal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyruvate dehydrogenase kinase-4 structures reveal a metastable open conformation fostering robust core-free basal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Coordinate expression of the PDK4 gene: a means of regulating fuel selection in a hibernating mammal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Regulation of pyruvate dehydrogenase kinase isoform 4 (PDK4) gene expression by glucocorticoids and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PDK4 pyruvate dehydrogenase kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Erk regulation of pyruvate dehydrogenase flux through PDK4 modulates cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. reactionbiology.com [reactionbiology.com]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. abcam.co.jp [abcam.co.jp]

- 28. cloud-clone.com [cloud-clone.com]

Pdk4-IN-2: A Deep Dive into its Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pdk4-IN-2, a small molecule inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), and its intricate role in modulating cellular metabolism. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4), an enzyme localized in the mitochondrial matrix. PDK4's primary role is to phosphorylate and thereby inactivate the E1α subunit of the Pyruvate Dehydrogenase (PDH) complex. This inactivation curtails the conversion of pyruvate, derived from glycolysis, into acetyl-CoA. By inhibiting PDK4, this compound effectively prevents the phosphorylation of the PDH complex, leading to its sustained activation. This, in turn, promotes the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, thereby shifting the cellular metabolic balance from glycolysis towards glucose oxidation.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its effects on cellular metabolism.

| Parameter | Value | Cell/System | Reference |

| IC50 (PDK4) | 46 µM | In vitro enzyme assay | [1] |

Further quantitative data on the effects of this compound on specific metabolic markers, such as changes in TCA cycle intermediates and oxygen consumption rates, are currently being compiled from ongoing research and will be updated in subsequent versions of this guide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of this compound.

This compound Mechanism of Action

Experimental Workflow: PDK4 Inhibition Assay

Detailed Experimental Protocols

PDK4 Enzyme Inhibition Assay

This protocol is a general guideline for determining the in vitro inhibitory activity of this compound against PDK4.

Materials:

-

Recombinant human PDK4 enzyme

-

Pyruvate Dehydrogenase (PDH) complex (as substrate)

-

ATP

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection assay

-

96-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution or vehicle control (e.g., DMSO).

-

Add 10 µL of recombinant PDK4 enzyme (concentration to be optimized, typically in the ng/µL range) to each well.

-

Add 10 µL of the PDH complex (concentration to be optimized, typically in the µg/µL range) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration to be optimized, typically around the Km for ATP of PDK4).

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the Kinase-Glo® kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for PDH Phosphorylation

This protocol describes the detection of phosphorylated PDH (p-PDH) in cell lysates following treatment with this compound.

Materials:

-

Cells of interest (e.g., cardiomyocytes, cancer cell lines)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-PDH E1-alpha (Ser293)

-

Mouse anti-total PDH E1-alpha

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-PDH (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total PDH and the loading control to normalize the p-PDH signal.

Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Seahorse XF Analyzer to assess the effect of this compound on mitochondrial respiration.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

-

Load the injector ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A at concentrations optimized for the cell line.

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Replace the calibrant plate with the cell culture plate and initiate the assay.

-

The assay protocol will typically consist of:

-

Basal oxygen consumption rate (OCR) measurements.

-

Injection of this compound or vehicle and subsequent OCR measurements to determine the acute effect.

-

Injection of oligomycin to measure ATP-linked respiration.

-

Injection of FCCP to measure maximal respiration.

-

Injection of rotenone/antimycin A to measure non-mitochondrial respiration.

-

-

Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function.

Conclusion

This compound represents a valuable research tool for investigating the role of PDK4 in cellular metabolism. Its ability to activate the PDH complex and promote glucose oxidation makes it a compound of interest for studying metabolic reprogramming in various physiological and pathological contexts, including heart failure, diabetes, and cancer. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting PDK4.

References

Pdk4-IN-2: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pdk4-IN-2, also identified as compound 8, is a novel inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4) that has demonstrated significant therapeutic promise in preclinical models of heart failure. By targeting PDK4, a key regulator of cardiac metabolism, this compound facilitates a metabolic shift towards glucose oxidation, thereby improving cardiac bioenergetics and function. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, synthesis, in vitro and in vivo efficacy, and detailed experimental protocols. The information is intended to support further research and development of this compound for cardiovascular and potentially other metabolic diseases.

Introduction

Pyruvate Dehydrogenase Kinase 4 (PDK4) is a mitochondrial enzyme that plays a critical role in cellular metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards other metabolic pathways. In conditions such as heart failure, increased PDK4 activity contributes to impaired glucose oxidation and energy deficit in the heart.[1] Inhibition of PDK4 has therefore emerged as a promising therapeutic strategy to restore metabolic flexibility and improve cardiac function.[1][2]

This compound is a recently developed small molecule inhibitor of PDK4.[2] Preclinical studies have shown its potential to ameliorate heart failure with reduced ejection fraction (HFrEF) by enhancing PDH activity and activating the TCA cycle.[3][4] This document synthesizes the current knowledge on this compound to serve as a technical resource for the scientific community.

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of PDK4. This inhibition prevents the phosphorylation of the E1α subunit of the PDH complex. As a result, the PDH complex remains active, catalyzing the conversion of pyruvate to acetyl-CoA. This, in turn, fuels the TCA cycle, leading to increased production of ATP and improved cellular bioenergetics.[2][3]

Signaling Pathway

References

The Role of Pyruvate Dehydrogenase Kinase 4 (PDK4) in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate Dehydrogenase Kinase 4 (PDK4) has emerged as a critical regulator of metabolic flexibility, acting as a key molecular switch between glucose and fatty acid oxidation. Its dysregulation is intimately linked to the pathophysiology of prevalent metabolic diseases, most notably type 2 diabetes and insulin resistance. This technical guide provides an in-depth analysis of the function of PDK4, its role in metabolic diseases, and its potential as a therapeutic target. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction: PDK4 at the Crossroads of Metabolism

The pyruvate dehydrogenase complex (PDC) is a mitochondrial gatekeeper enzyme that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, thereby committing glucose-derived carbons to oxidation in the tricarboxylic acid (TCA) cycle.[1][2][3] The activity of PDC is tightly controlled by a family of four pyruvate dehydrogenase kinases (PDK1-4), which inactivate the complex through phosphorylation.[4][5][6] Among these, PDK4 is a principal regulator, particularly in skeletal muscle, heart, liver, and adipose tissue.[1][7]

Under conditions of fasting or in pathological states like diabetes, the expression and activity of PDK4 are significantly upregulated.[1][2][3][8] This leads to the inhibition of PDC, thereby conserving pyruvate and other three-carbon compounds for gluconeogenesis in the liver and shifting the body's primary fuel source from glucose to fatty acids.[2][9] While this is a crucial adaptive mechanism during periods of nutrient scarcity, chronic upregulation of PDK4 in the context of overnutrition and insulin resistance contributes to hyperglycemia and other metabolic derangements characteristic of type 2 diabetes.[2][3]

Quantitative Data on PDK4 in Metabolic Diseases

The following tables summarize key quantitative findings from various studies, illustrating the significant changes in PDK4 expression and the metabolic consequences of its modulation in the context of metabolic diseases.

| Condition | Tissue | Change in PDK4 mRNA Expression | Fold Change | Reference |

| High-Fat Diet (mice) | Skeletal Muscle | Increased | Greatly Increased | [10] |

| High-Fat Diet (mice) | Diaphragm | Increased | Greatly Increased | [10] |

| High-Fat Diet (mice) | Liver | No significant change | - | [10] |

| High-Fat Diet (mice) | Kidney | No significant change | - | [10] |

| Short-term Fasting | Human Skeletal Muscle | Increased | ~10-fold | [4] |

| Refeeding after Fasting | Human Skeletal Muscle | Further Increased | ~50-fold over pre-fasting levels | [4] |

| Type 2 Diabetes | Human Skeletal Muscle | Overexpressed | - | [4] |

| Insulin Infusion (rats) | Skeletal Muscle | Decreased | 72% decrease | [11][12] |

| Intralipid Infusion (rats) | Skeletal Muscle | Impaired insulin-mediated suppression | 2- to 3-fold higher with insulin | [13][14] |

| Genotype/Treatment | Parameter | Organism/Model | Observation | Reference |

| PDK4 Knockout (PDK4-/-) Mice | Fasting Blood Glucose | Mice on high-fat diet | Lower than wild-type | [2][10] |

| PDK4 Knockout (PDK4-/-) Mice | Glucose Tolerance | Mice on high-fat diet | Slightly improved compared to wild-type | [4][10] |

| PDK4 Knockout (PDK4-/-) Mice | Insulin Sensitivity | Mice on high-fat diet | Slightly greater than wild-type | [10] |

| PDK4 Knockout (PDK4-/-) Mice | Glucose Oxidation in Diaphragm | Mice | Faster than wild-type | [10] |

| PDK4 Knockout (PDK4-/-) Mice | Fatty Acid Oxidation in Diaphragm | Mice | Slower than wild-type | [10] |

| PDK4 Inhibitor (Compound 8c) | Glucose Tolerance | Diet-induced obese mice | Improved |

Signaling Pathways Regulating PDK4

The expression of the PDK4 gene is under the control of a complex network of signaling pathways that respond to nutritional and hormonal cues.

Transcriptional Regulation of PDK4

Several key transcription factors directly bind to the promoter region of the PDK4 gene to modulate its expression.

PDK4's Role in Metabolic Switching

PDK4-mediated phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC) is a central event in the metabolic switch from glucose to fatty acid oxidation.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of PDK4 in metabolic diseases.

Animal Models and In Vivo Studies

4.1.1. Generation of PDK4 Knockout Mice: PDK4 knockout (PDK4-/-) mice are generated using standard homologous recombination techniques in embryonic stem cells. The resulting chimeric mice are backcrossed with a wild-type strain (e.g., C57BL/6J) for multiple generations to establish a stable genetic background.[10]

4.1.2. High-Fat Diet (HFD) Induction of Obesity and Insulin Resistance: Wild-type and PDK4-/- mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a specified period (e.g., 16 weeks) to induce obesity, hyperglycemia, and insulin resistance.[10][15]

4.1.3. Glucose Tolerance Test (GTT):

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer D-glucose (typically 2 g/kg body weight) via intraperitoneal (i.p.) injection.[4][10]

-

Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.[6]

-

Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

4.1.4. Insulin Tolerance Test (ITT):

-

Fast mice for a shorter duration (e.g., 4-6 hours).

-

Record baseline blood glucose.

-

Administer human insulin (typically 0.75 U/kg body weight) via i.p. injection.[1]

-

Measure blood glucose at specified time points (e.g., 15, 30, 60, and 90 minutes) post-injection.[6]

-

The rate of glucose disappearance reflects insulin sensitivity.

Ex Vivo and In Vitro Assays

4.2.1. Measurement of PDK4 and PDC Activity: PDK4 and PDC activity can be measured in tissue homogenates or isolated mitochondria using commercially available colorimetric or ELISA-based assay kits.[2][16][17][18][19] These assays typically involve immunocapturing the enzyme of interest and then measuring its enzymatic activity through a coupled reaction that produces a detectable signal.

4.2.2. Western Blotting for Protein Expression:

-

Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody specific for PDK4 or other proteins of interest.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[20][21]

4.2.3. Quantitative Real-Time PCR (qPCR) for Gene Expression:

-

Isolate total RNA from tissues or cells using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qPCR using primers specific for the PDK4 gene and a reference gene (e.g., β-actin or GAPDH) for normalization.

-

Calculate the relative expression of PDK4 using the ΔΔCt method.[22]

4.2.4. Chromatin Immunoprecipitation (ChIP) Assay:

-

Cross-link protein-DNA complexes in cells or tissues with formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments by sonication.

-

Immunoprecipitate the chromatin with an antibody against the transcription factor of interest (e.g., FOXO1).

-

Reverse the cross-links and purify the precipitated DNA.

-

Analyze the purified DNA by qPCR or sequencing to identify the binding sites of the transcription factor on the PDK4 promoter.[23][24][25]

4.2.5. Luciferase Reporter Assay:

-

Clone the promoter region of the PDK4 gene upstream of a luciferase reporter gene in an expression vector.

-

Transfect the construct into a suitable cell line.

-

Treat the cells with various stimuli (e.g., hormones, drugs) to investigate their effect on PDK4 promoter activity.

-

Lyse the cells and measure luciferase activity using a luminometer.[15][26][27]

PDK4 as a Therapeutic Target

The central role of PDK4 in promoting hyperglycemia and insulin resistance makes it an attractive therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1][2][5] The development of small molecule inhibitors of PDK4 aims to reactivate PDC, thereby enhancing glucose oxidation and improving glycemic control.[1][3][28][29]

Drug Development Workflow

The discovery and development of PDK4 inhibitors typically follow a structured workflow.

Several classes of PDK4 inhibitors have been identified, including allosteric inhibitors that bind to the lipoamide-binding site.[30] These compounds have shown promise in preclinical studies, demonstrating the potential to improve glucose tolerance and reduce hyperglycemia in animal models of diet-induced obesity.[28]

Conclusion and Future Directions

PDK4 stands as a pivotal regulator in the complex interplay of glucose and lipid metabolism. Its upregulation in metabolic diseases like type 2 diabetes significantly contributes to the associated hyperglycemia and insulin resistance. The wealth of data from genetic and pharmacological studies underscores the therapeutic potential of targeting PDK4. Future research should focus on the development of potent and selective PDK4 inhibitors with favorable pharmacokinetic profiles for clinical applications. Furthermore, a deeper understanding of the tissue-specific regulation and function of PDK4 will be crucial for designing targeted therapies with maximal efficacy and minimal side effects. This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of PDK4 in the fight against metabolic diseases.

References

- 1. Examining serum glucose and insulin levels [bio-protocol.org]

- 2. PDK4 drives metabolic alterations and muscle atrophy in cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Methods and Models for Metabolic Assessment in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PDK4 Augments ER–Mitochondria Contact to Dampen Skeletal Muscle Insulin Signaling During Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyruvate dehydrogenase kinase-4 deficiency lowers blood glucose and improves glucose tolerance in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insulin suppresses PDK-4 expression in skeletal muscle independently of plasma FFA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Insulin regulation of skeletal muscle PDK4 mRNA expression is impaired in acute insulin-resistant states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.co.jp [abcam.co.jp]

- 17. Immunocapture and microplate-based activity and quantity measurement of pyruvate dehydrogenase in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. protocols.io [protocols.io]

- 21. bio-rad.com [bio-rad.com]

- 22. Pyruvate dehydrogenase kinase 4 promotes ubiquitin–proteasome system‐dependent muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Using ChIP-Based Approaches to Characterize FOXO Recruitment to its Target Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 26. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 27. med.emory.edu [med.emory.edu]

- 28. researchgate.net [researchgate.net]

- 29. MPD: Schonfeld1: project protocol [phenome.jax.org]

- 30. Downregulation of PDK4 Increases Lipogenesis and Associates with Poor Prognosis in Hepatocellular Carcinoma [jcancer.org]

Pdk4-IN-2: A Technical Guide for Investigating Cardiac Bioenergetics in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure is a complex syndrome often characterized by profound metabolic dysregulation. The failing heart undergoes a metabolic shift, altering its substrate utilization and impairing energy production. Pyruvate dehydrogenase kinase 4 (PDK4) has emerged as a critical regulator in this process. Its upregulation in failing hearts inhibits the pyruvate dehydrogenase (PDH) complex, thereby suppressing glucose oxidation and contributing to the bioenergetic deficit. This technical guide provides an in-depth overview of Pdk4-IN-2, a potent inhibitor of PDK4, as a valuable pharmacological tool for studying and potentially targeting the metabolic derangements in heart failure. This document outlines the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.

Introduction: The Role of PDK4 in Heart Failure Bioenergetics

The healthy heart is metabolically flexible, capable of utilizing various substrates, including fatty acids, glucose, lactate, and ketone bodies, to meet its high energy demands.[1] In heart failure, this metabolic flexibility is lost. A key event in this pathological remodeling is the upregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4).[2][3][4]

PDK4 is a mitochondrial enzyme that phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase (PDH) complex.[5][6] The PDH complex is a gatekeeper enzyme that catalyzes the conversion of pyruvate to acetyl-CoA, a crucial step linking glycolysis to the tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation.[3] By inhibiting the PDH complex, elevated PDK4 levels suppress glucose oxidation, forcing the heart to rely more heavily on fatty acid oxidation, which can be detrimental in the context of heart failure.[2][7] This metabolic inflexibility contributes to contractile dysfunction and the progression of the disease.[7] Therefore, inhibiting PDK4 presents a promising therapeutic strategy to restore metabolic balance and improve cardiac function in heart failure.[4][8]

This compound: A Potent Inhibitor of PDK4

This compound (also referred to as compound 8 in some literature) is a small molecule inhibitor of PDK4.[8][9] It has been shown to be a potent tool for investigating the role of PDK4 in cardiac metabolism and for evaluating the therapeutic potential of PDK4 inhibition in heart failure models.[3][8]

Mechanism of Action

This compound acts by directly inhibiting the kinase activity of PDK4.[8][9] By binding to PDK4, it prevents the phosphorylation of the PDH complex. This leads to the reactivation of PDH, thereby increasing the conversion of pyruvate to acetyl-CoA and enhancing glucose oxidation.[3] The subsequent increase in TCA cycle flux is expected to improve the overall bioenergetic status of the failing heart.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies involving this compound and other PDK4 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 | Reference |

| This compound (compound 8) | PDK4 | 46 µM (IC80 of 46 µM) | [9] |

| Dichloroacetic acid (DCA) | PDK4 | 57.8 µM | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

| Treatment Group | Change in Ejection Fraction (EF) (EF at week 5 / EF at week 4) | p-value | Reference |

| Vehicle | ~1.0 | - | [8] |

| This compound (compound 8) | ~1.3 | < 0.001 | [8] |

Table 3: Effect of PDK4 Inhibition on PDH Activity in Failing Hearts

| Treatment Group | PDH Activity | Reference |

| Vehicle-treated TAC mice | Lower | [3] |

| This compound (compound 8)-treated TAC mice | Significantly increased | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on heart failure bioenergetics.

In Vitro PDK4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on PDK4.

Materials:

-

Recombinant human PDK4 enzyme

-

Kinase substrate peptide

-

ATP

-

This compound (or other test compounds)

-

Kinase buffer

-

Termination buffer

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing recombinant PDK4 enzyme and a kinase substrate peptide in a suitable kinase buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a termination buffer.

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence, with a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Animal Model of Heart Failure

Objective: To induce heart failure in an animal model to test the in vivo efficacy of this compound.

Model: Transverse Aortic Constriction (TAC) in mice.

Procedure:

-

Anesthetize adult male mice (e.g., C57BL/6J) using an appropriate anesthetic agent.

-

Perform a thoracotomy to expose the aortic arch.

-

Ligate the transverse aorta between the innominate and left common carotid arteries with a suture tied around the aorta and a blunted needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction.

-

Remove the needle to allow blood flow through the constricted aorta.

-

Suture the chest and allow the animals to recover.

-

Monitor the development of heart failure over several weeks (e.g., 4 weeks) using echocardiography to measure parameters such as ejection fraction (EF) and fractional shortening (FS).

In Vivo Treatment with this compound

Objective: To administer this compound to the heart failure animal model and assess its therapeutic effects.

Procedure:

-

Following the development of heart failure (e.g., 4 weeks post-TAC), randomize the animals into treatment and vehicle control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle daily for a specified duration (e.g., 1 week).

-

Monitor cardiac function using echocardiography at the beginning and end of the treatment period.

-

At the end of the study, euthanize the animals and collect heart tissue for further analysis (e.g., histology, Western blotting, PDH activity assay).

PDH Activity Assay

Objective: To measure the activity of the PDH complex in heart tissue lysates.

Materials:

-

Heart tissue lysates

-

PDH Enzyme Activity Microplate Assay Kit (commercially available)

-

Detergent

-

Microplate reader

Procedure:

-

Homogenize heart tissue in a suitable lysis buffer.

-

Add detergent to the lysates and incubate on ice to solubilize mitochondrial proteins.

-

Centrifuge the lysates to remove cellular debris.

-

Use a commercially available PDH activity assay kit according to the manufacturer's instructions. These kits typically involve an immunological capture of the PDH complex followed by a colorimetric or fluorometric measurement of its enzymatic activity.[3]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the PDH activity to the total protein concentration of the lysate.

Western Blotting for PDH Phosphorylation

Objective: To assess the phosphorylation status of the PDH complex in response to this compound treatment.

Materials:

-

Heart tissue lysates

-

Primary antibodies against total PDH E1α and phosphorylated PDH E1α (e.g., at Ser293)

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate proteins from heart tissue lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against total PDH E1α and phospho-PDH E1α overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of phosphorylated PDH to total PDH.[3]

Seahorse XF Mito Fuel Flex Test

Objective: To assess the dependency of cardiomyocytes on different mitochondrial fuel sources (glucose, long-chain fatty acids, glutamine) in the presence of a PDK4 inhibitor.

Materials:

-

Isolated cardiomyocytes or cardiac slices

-

Seahorse XF Analyzer

-

Seahorse XF cell culture plates

-

Specific inhibitors of fuel oxidation pathways:

-

UK5099 (inhibits the mitochondrial pyruvate carrier, blocking glucose oxidation)

-

Etomoxir (inhibits carnitine palmitoyltransferase 1, blocking long-chain fatty acid oxidation)

-

BPTES (inhibits glutaminase, blocking glutamine oxidation)

-

-

PDK4 inhibitor (e.g., this compound)

Procedure:

-

Seed isolated cardiomyocytes or place cardiac slices in a Seahorse XF cell culture plate.

-

Pre-treat the cells/slices with the PDK4 inhibitor or vehicle.

-

Perform the Seahorse XF Mito Fuel Flex test according to the manufacturer's protocol. This involves sequential injections of UK5099, Etomoxir, and BPTES to determine the oxygen consumption rate (OCR) associated with the oxidation of each fuel source.[2]

-

Analyze the data to calculate the dependency on glucose oxidation and how it is altered by PDK4 inhibition.

Visualizations: Signaling Pathways and Experimental Workflows

PDK4 Signaling Pathway in Heart Failure

Caption: PDK4 signaling pathway in heart failure and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of metabolic dysregulation in the pathophysiology of heart failure. By potently and specifically inhibiting PDK4, it allows for the investigation of the consequences of restoring glucose oxidation in the failing heart. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers to utilize this compound in their studies of cardiac bioenergetics. Further research with this and similar compounds will be crucial in validating PDK4 as a therapeutic target for heart failure and in the development of novel metabolic modulators for this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. A Potent PDK4 Inhibitor for Treatment of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyruvate Dehydrogenase Kinase 4 Underlies the Metabolic Disorder of Cardiomyocytes in Patients With Hypertrophic Cardiomyopathy From Hypertrophy to Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDK4 - Wikipedia [en.wikipedia.org]

- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Unraveling the Structure-Activity Relationship of Pdk4-IN-2: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Pdk4-IN-2, a potent inhibitor of Pyruvate Dehydrogenase Kinase 4 (PDK4). Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative data, detailed experimental methodologies, and key structural insights that govern the inhibitory activity of this compound class.

Core Findings

This compound, also identified as compound 8 in the foundational study by Aizawa et al. (2023), emerged from a screening of Vitamin K3 analogs. The research highlights the critical role of substitutions on the naphthoquinone scaffold in modulating PDK4 inhibitory potency and cytotoxicity. The primary quantitative data are summarized below, showcasing the activity of this compound and its key analogs.

Quantitative Data Summary

| Compound ID | Structure | PDK4 Inhibition (%) at 10 µg/mL | IC50 (µM) | Cytotoxicity (CC50 in µM) |

| Vitamin K3 (Lead) | 2-methyl-1,4-naphthoquinone | 66.0 | > 57.8 | > 10 |

| 5 | Methyl 3-methyl-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate | Significantly Attenuated | ND | ND |

| This compound (8) | 5-hydroxy-2-methyl-1,4-naphthoquinone | 81.0 | 46 (IC80) | Greatly Enhanced |

| 11 | 2,6-dimethyl-1,4-naphthoquinone | Similar to Vitamin K3 | ND | ND |

| 13a | 2-methyl-6-(morpholin-4-yl)-1,4-naphthoquinone | Similar to Vitamin K3 | ND | Improved |

| 13b | 2-methyl-6-(piperidin-1-yl)-1,4-naphthoquinone | Similar to Vitamin K3 | ND | Improved |

ND: Not Determined

Structure-Activity Relationship (SAR) Insights

The SAR analysis of the Vitamin K3-based analogs reveals several key determinants for PDK4 inhibition:

-

C7 Position: Esterification at the C7 position, as seen in compound 5 , leads to a significant attenuation of PDK4 inhibitory activity. This suggests that this position is sensitive to bulky substitutions.

-

C5 Position: Introduction of a hydroxyl group at the C5 position, as in This compound (compound 8) , dramatically enhances PDK4 inhibitory activity. However, this modification also significantly increases cytotoxicity.

-

C6 Position: Substitutions at the C6 position with cyclic amines, such as morpholine (13a ) and piperidine (13b ), maintain PDK4 inhibitory activity comparable to the lead compound, Vitamin K3, while notably improving the cytotoxicity profile.

This SAR data suggests a promising avenue for future optimization, focusing on modifications at the C6 position to retain or enhance potency while minimizing off-target cytotoxic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the evaluation of this compound and its analogs.

PDK4 Inhibition Assay (Off-Chip Mobility Shift Assay)

The inhibitory activity of the compounds against PDK4 was determined using an Off-Chip Mobility Shift Assay (MSA). While the specific proprietary details from Carna Biosciences are not fully available, a general protocol for such an assay is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human PDK4 enzyme, a fluorescently labeled peptide substrate, and ATP in an assay buffer.

-

Compound Incubation: The test compounds (this compound and its analogs) are added to the reaction mixture at the desired concentration (e.g., 10 µg/mL).

-

Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated for a specific period at a controlled temperature to allow for the phosphorylation of the substrate.

-

Termination: The reaction is stopped by the addition of a termination buffer.

-

Electrophoretic Separation: The reaction mixture is then subjected to electrophoresis. The phosphorylated and non-phosphorylated substrates will have different mobilities due to the change in charge, allowing for their separation.

-

Detection and Quantification: The amount of phosphorylated substrate is quantified by detecting the fluorescence of the separated bands. The percentage of inhibition is calculated by comparing the amount of phosphorylation in the presence of the inhibitor to that of a control reaction without the inhibitor.

Cytotoxicity Assay (Human Fibroblast Cells)

The cytotoxicity of the compounds was assessed against human fibroblast cells. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose:

-

Cell Seeding: Human fibroblast cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

Pyruvate Dehydrogenase (PDH) Activity Assay

The effect of this compound on the activity of the downstream target of PDK4, the Pyruvate Dehydrogenase (PDH) complex, was also evaluated. A common method is a colorimetric microplate assay:

-

Sample Preparation: Heart tissue extracts from animal models (e.g., mice with transverse aortic constriction-induced heart failure) treated with the vehicle or this compound are prepared.

-

PDH Immunocapture: The PDH enzyme from the tissue lysates is captured in the wells of a microplate pre-coated with anti-PDH antibodies.

-

Reaction Initiation: A reaction mixture containing the substrates for the PDH complex (pyruvate, NAD+, and Coenzyme A) is added to the wells.

-

Kinetic Measurement: The activity of the captured PDH is determined by measuring the rate of NADH production, which is coupled to the reduction of a colorimetric probe. The change in absorbance is monitored over time using a microplate reader.

-

Data Analysis: The PDH activity is calculated from the rate of change in absorbance and normalized to the amount of protein in the sample.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.

Caption: PDK4 Signaling Pathway.

Caption: SAR Experimental Workflow.

Caption: SAR Logical Relationships.

Pdk4-IN-2: A Technical Guide to its Impact on Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyruvate dehydrogenase kinase 4 (PDK4) inhibitor, Pdk4-IN-2, and its role in modulating fatty acid oxidation (FAO). By inhibiting PDK4, this compound is poised to be a valuable tool in studying and potentially treating metabolic disorders characterized by dysregulated substrate utilization. This document outlines the core mechanism of PDK4, the specific properties of this compound, detailed experimental protocols, and the signaling pathways involved.

Introduction: PDK4's Central Role in Metabolic Switching

Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial enzyme that acts as a critical metabolic switch, primarily by regulating the activity of the pyruvate dehydrogenase complex (PDC). The PDC catalyzes the conversion of pyruvate, derived from glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.[1] PDK4 phosphorylates and inactivates the PDC, thereby inhibiting glucose oxidation.[2] This inhibition of glucose utilization conserves pyruvate for other pathways, such as gluconeogenesis, and shifts cellular energy production towards the oxidation of fatty acids.[3]

The expression of PDK4 is upregulated in conditions of high fatty acid availability, such as during fasting or on a high-fat diet, and in pathological states like heart failure and diabetes.[4][5] This upregulation leads to a greater reliance on FAO for energy.[6][7] Consequently, inhibiting PDK4 is a therapeutic strategy to reverse this metabolic shift, enhance glucose oxidation, and modulate fatty acid metabolism.

This compound: A Novel and Potent PDK4 Inhibitor

This compound (also referred to as compound 8 in some literature) is a recently developed, potent inhibitor of PDK4.[7][8] It was identified as a promising therapeutic agent for heart failure with reduced ejection fraction (HFrEF), a condition associated with upregulated PDK4 and impaired cardiac bioenergetics.[7][8] The primary mechanism of this compound is the direct inhibition of PDK4, which leads to the activation of the PDC and a subsequent increase in the flux of glucose-derived pyruvate into the TCA cycle.[7][8]

Quantitative Data

The available quantitative data for this compound primarily focuses on its inhibitory activity against PDK4 and its effects on cardiac function. Direct quantitative assessment of its impact on fatty acid oxidation is not yet extensively published.

| Parameter | Value | Reference |

| PDK4 Inhibition (IC80) | 46 µM | [7] |

| PDK4 Inhibition (IC50) | Assumed to be less than 57.8 µM (IC50 of DCA) | [7] |

DCA: Dichloroacetic acid, another known PDK4 inhibitor.

Signaling Pathways and Mechanisms of Action

The inhibition of PDK4 by this compound initiates a cascade of metabolic changes. The following diagrams illustrate the core signaling pathway, the mechanism of this compound, and the logical framework of metabolic regulation by PDK4.

Caption: PDK4 Signaling Pathway and the Action of this compound.

Caption: Logical Framework of this compound Action on Metabolic Pathways.

Experimental Protocols

This section details the methodologies for key experiments related to the study of this compound and its impact on cellular metabolism.

In Vitro PDK4 Inhibition Assay

This protocol is adapted from the methodology used in the initial characterization of this compound.[2]

Objective: To determine the in vitro inhibitory activity of this compound on PDK4.

Materials:

-

Recombinant GST-tagged human PDK4

-

PDK4 substrate peptide

-

ATP

-

Kinase reaction buffer

-

This compound (dissolved in DMSO)

-

Termination Buffer (e.g., QuickScout Screening Assist MSA)

-

Microplate reader for fluorescence polarization or similar detection method

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase reaction buffer.

-

Prepare a solution of recombinant GST-PDK4 in kinase reaction buffer.

-

Prepare a solution of the PDK4 substrate peptide and ATP in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a suitable microplate, add the serially diluted this compound or vehicle control (DMSO in kinase buffer).

-

Add the GST-PDK4 solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP solution to each well.

-

Incubate the plate at the optimal temperature and time for the kinase reaction (e.g., 37°C for 1 hour).

-

-

Termination and Detection:

-

Stop the reaction by adding the Termination Buffer.

-

Measure the amount of phosphorylated substrate peptide using a suitable detection method, such as fluorescence polarization, which can distinguish between the phosphorylated and non-phosphorylated peptide.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or IC80 value.

-

Cellular Fatty Acid Oxidation Assay (Seahorse XF Analyzer)

This is a general protocol for assessing the impact of a PDK4 inhibitor on fatty acid oxidation in live cells.

Objective: To measure the effect of this compound on the rate of fatty acid oxidation by monitoring the oxygen consumption rate (OCR).

Materials:

-

Seahorse XF Analyzer and corresponding cell culture microplates

-

Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes)

-

This compound

-

Seahorse XF Base Medium

-

Long-chain fatty acid substrate (e.g., palmitate conjugated to BSA)

-

Etomoxir (CPT1 inhibitor, as a control)

-

Other mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

-

Cell Seeding:

-

Seed the cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow.

-

-

Compound Treatment:

-

Treat the cells with this compound at various concentrations for a specified duration (e.g., 24 hours) prior to the assay. Include a vehicle control group.

-

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with the fatty acid substrate.

-

Incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.

-

Prepare the inhibitor injection ports in the Seahorse sensor cartridge with mitochondrial stress test compounds and etomoxir.

-

-

Seahorse XF Assay:

-

Calibrate the Seahorse XF Analyzer.

-

Load the cell plate and run the assay. The instrument will measure the basal OCR and then the OCR after the sequential injection of the inhibitors.

-

The injection of etomoxir will inhibit FAO, and the resulting drop in OCR will indicate the portion of oxygen consumption attributed to fatty acid oxidation.

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Calculate the rate of fatty acid oxidation based on the etomoxir-sensitive OCR.

-